2-(2,3-dihydro-1H-indol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(11(13)14)12-7-6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXXGRUDOJACAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile of 2-(2,3-dihydro-1H-indol-1-yl)propanoic Acid: A Technical Characterization Guide
Executive Summary
This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid (CAS: Analogous to 859190-83-3 / 133034-01-2).[1][2] As a critical intermediate in the synthesis of pharmaceutical agents (including silodosin analogs), this molecule exhibits a distinct amphiphilic nature driven by its lipophilic indoline core and hydrophilic carboxylic acid tail.
This document moves beyond static data tables to provide a predictive solubility framework and a validated experimental protocol . It addresses the specific physicochemical challenges of N-substituted indoline carboxylic acids, including pH-dependent solubility and polymorphism risks during crystallization.[1][2]
Part 1: Physicochemical Context & Structural Analysis[1]
Structural Dissection
To predict solubility behavior, we must analyze the functional groups governing solute-solvent interactions.[2]
-
Core Scaffold (Indoline): Unlike the planar, aromatic indole, the indoline (2,3-dihydro-1H-indole) ring contains sp³-hybridized carbons at positions 2 and 3.[1][2] This increases conformational flexibility and disrupts planar
-stacking, generally enhancing solubility in organic solvents compared to its fully aromatic indole counterparts.[2] -
Functional Tail (Propanoic Acid): The carboxylic acid group (
) acts as a hydrogen bond donor (HBD) and acceptor (HBA).[2] It dictates the molecule's pH-dependent aqueous solubility and its ability to dimerize in non-polar solvents.[2] -
N-Substitution: The attachment of the propanoic acid chain to the nitrogen atom eliminates the N-H bond of the indoline, removing a key H-bond donor site on the ring itself, shifting the primary H-bonding capability to the carboxylic tail.
Predicted Solubility Trends (Hansen Solubility Parameters)
Using Group Contribution Methods (GCM) relative to structural analogs (e.g., Indole-3-propionic acid), we establish the following solubility hierarchy based on "Like Dissolves Like" principles.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole-dipole interactions; Solvent acts as H-bond acceptor for the acid proton.[1][2] |
| Polar Protic | Methanol, Ethanol | Good (20–40 mg/mL) | Solvation via Hydrogen Bonding; disruption of carboxylic acid dimers.[2] |
| Chlorinated | Dichloromethane (DCM) | Moderate-Good | Dispersion forces stabilize the indoline ring; weak H-bonding with acid.[1][2] |
| Ethers/Esters | THF, Ethyl Acetate | Moderate | Good H-bond acceptance from solvent oxygen; useful for crystallization.[1][2] |
| Non-Polar | Hexane, Heptane | Poor (<1 mg/mL) | High polarity mismatch; inability to solvate the carboxylic acid group.[2] |
| Aqueous | Water (pH < 4) | Insoluble | Molecule exists in neutral (protonated) form; hydrophobic effect dominates.[2] |
| Aqueous | Water (pH > 7) | Soluble | Deprotonation forms the carboxylate anion, drastically increasing hydration.[2] |
Part 2: Experimental Determination Protocol
The "Shake-Flask" Equilibrium Method (Standard Operating Procedure)
Objective: To determine the thermodynamic equilibrium solubility of the target compound in selected organic solvents.
Reagents & Equipment:
-
Target Compound: >98% purity (HPLC).
-
Agitation: Orbital shaker or thermomixer capable of temperature control (
). -
Filtration: 0.45
PTFE syringe filters (compatible with most organics).[2]
Protocol Steps:
-
Preparation: Add the solid compound to a glass vial containing the solvent until a visible excess of solid remains (supersaturation).
-
Note: For DMSO/DMF, add solid incrementally to avoid using excessive material, as solubility is likely high.
-
-
Equilibration: Seal vials tightly (Parafilm over cap) and agitate at the target temperature (typically
) for 24 to 48 hours . -
Phase Separation:
-
Allow vials to stand for 1 hour to let solids settle.
-
Centrifuge at 10,000 rpm for 10 minutes (preferred over filtration for viscous solvents).
-
If filtering, saturate the filter with a small volume of supernatant first to prevent adsorption losses.
-
-
Quantification (HPLC-UV):
-
Dilute the supernatant with mobile phase (typically Acetonitrile/Water) to fall within the linear calibration range.
-
Analyze via HPLC (C18 column, UV detection at
nm).
-
Visualization of the Workflow
The following diagram illustrates the decision logic for solubility determination and solvent selection.
Figure 1: Decision tree and experimental workflow for determining the solubility profile of indoline derivatives.
Part 3: Solvent Selection for Process Development[1]
Crystallization Strategy
For purification, a "Cooling Crystallization" or "Anti-solvent Crystallization" strategy is recommended based on the solubility differential.
-
Primary Solvent (Good Solubility): Ethyl Acetate or Ethanol.[2]
-
Anti-Solvent (Poor Solubility): Heptane or Hexane.[2]
-
Process: Dissolve the crude acid in warm Ethyl Acetate. Slowly add Heptane until turbidity is observed, then cool to
. The lipophilic indoline ring encourages precipitation as the solvent polarity index drops.
pH-Swing Extraction
Due to the carboxylic acid tail, this molecule is an excellent candidate for Acid-Base extraction:
-
Dissolve crude mixture in organic solvent (e.g., DCM).
-
Extract with aqueous
(pH > 8). The compound moves to the water phase as a salt. -
Wash the aqueous phase with fresh organic solvent (removes non-acidic impurities).[2]
-
Acidify aqueous phase with HCl to pH < 3. The compound precipitates or oils out.
-
Re-extract into organic solvent.
Part 4: Theoretical Interaction Map
Understanding the intermolecular forces allows for rational solvent substitution. The diagram below visualizes the interaction types.
Figure 2: Mechanistic interaction map detailing how functional groups drive solubility in various solvent classes.[1][2]
References
-
Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2] (Defines the theoretical framework for solubility prediction based on dispersion, polarity, and hydrogen bonding).
-
Cayman Chemical. (2022).[2][5] Indole-3-propionic Acid Product Information. Link (Provides benchmark solubility data for the structural analog Indole-3-propionic acid: ~30 mg/mL in EtOH/DMSO).[1][2]
-
BenchChem. (2025).[2] The Solubility of Indoxyl: A Comprehensive Technical Guide. Link (Outlines the standard shake-flask protocols for indole derivatives).[1][2]
-
Starr, J. N., & King, C. J. (1992).[2][6] Water-enhanced solubility of carboxylic acids in organic solvents. Industrial & Engineering Chemistry Research. Link (Explains the Lewis-base interaction mechanism relevant to the propanoic acid tail).[1][2]
-
Wishart, D.S., et al. (2018).[2] DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Res. (Source for general physicochemical properties of pharmaceutical intermediates).[2]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 3-(2,3-Dimethyl-1H-indol-1-yl)propanoic acid | C13H15NO2 | CID 1096345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. materialneutral.info [materialneutral.info]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. Due to its status as a potentially novel or specialized research chemical, publicly available data, including a specific CAS number and a dedicated Safety Data Sheet (SDS), is limited. This guide addresses this data gap by providing information on closely related analogs, outlining a plausible synthetic route, and discussing its potential biological significance based on the well-established pharmacology of the indoline scaffold.
Chemical Identity and Identification
2-(2,3-dihydro-1H-indol-1-yl)propanoic acid, also known as 2-(indolin-1-yl)propanoic acid, belongs to the class of N-substituted indoline derivatives. The indoline core is a prevalent motif in a wide array of biologically active compounds.[1] The propanoic acid moiety introduces a chiral center and a carboxylic acid functional group, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
As a dedicated CAS number for 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid is not readily found in major chemical databases, we present information on two structurally related compounds for reference:
-
3-(2,3-dihydro-1H-indol-1-yl)propanoic acid (CAS: 859190-83-3): This is an isomer with the same indoline core and propanoic acid side chain, differing in the point of attachment to the indoline nitrogen.[2]
-
2-(1H-indol-1-yl)propanoic acid (CAS: 131488-64-7): This compound features the propanoic acid group at the same position on the nitrogen atom but possesses an aromatic indole ring instead of the saturated indoline ring.[3][4]
The structural differences are illustrated in the diagram below.
Figure 1: Structural comparison of the target compound and its close analogs.
Safety Data and Hazard Analysis
A specific Safety Data Sheet (SDS) for 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid is not publicly available. Therefore, the following safety and hazard information is extrapolated from the SDS of its aromatic analog, 2-(1H-indol-1-yl)propanoic acid (CAS: 131488-64-7) .[4] Researchers must handle the target compound with the assumption that it may have similar hazards and take appropriate precautions.
Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
Eye Contact: Rinse thoroughly for at least 15 minutes with water and consult a physician.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Storage and Handling:
-
Store in a tightly closed container in a dry and well-ventilated place.[6]
-
Handle in accordance with good industrial hygiene and safety practices.[7] Wash hands before breaks and at the end of the workday.
Synthesis and Methodology
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid can be achieved through the N-alkylation of indoline. A plausible and efficient method involves the reaction of indoline with a 2-halopropanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. This approach is a common strategy for the synthesis of N-substituted indoles and indolines.[8]
Experimental Protocol: Synthesis of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid
Step 1: N-Alkylation of Indoline
-
To a solution of indoline (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the indolinide anion.
-
Add ethyl 2-bromopropanoate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,3-dihydro-1H-indol-1-yl)propanoate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of the Ester
-
Dissolve the purified ethyl 2-(2,3-dihydro-1H-indol-1-yl)propanoate in a mixture of a suitable solvent (e.g., tetrahydrofuran or ethanol) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 3-4 with a dilute acid, such as 1N hydrochloric acid (HCl).
-
The product, 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid, should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(2,3-DIHYDRO-1H-INDOL-1-YL)PROPANOIC ACID | 859190-83-3 [m.chemicalbook.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. 2-(1H-INDOL-1-YL)PROPANOIC ACID | 131488-64-7 [sigmaaldrich.com]
- 5. mpbio.com [mpbio.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. mdpi.com [mdpi.com]
Metabolic stability of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid in vitro
Technical Whitepaper: Metabolic Profiling of 2-(2,3-dihydro-1H-indol-1-yl)propanoic Acid
Executive Summary & Structural Analysis
This technical guide details the evaluation of the metabolic stability of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid (hereafter referred to as IDP-Acid ). As a structural hybrid containing an N-substituted indoline core and a carboxylic acid tail, IDP-Acid presents a unique metabolic profile characterized by the competition between Phase I oxidative aromatization and Phase II conjugation.
Physicochemical Context:
-
Core Scaffold: Indoline (2,3-dihydro-1H-indole). This is a reduced form of indole and is susceptible to oxidative dehydrogenation.
-
Functional Moiety: Propanoic acid side chain attached at
. This introduces a chiral center at the -carbon relative to the carboxylate. -
Metabolic Liability: The molecule is a zwitterionic candidate likely to undergo hepatic clearance via two distinct, competing mechanisms: aromatization (CYP450-mediated) and acyl glucuronidation (UGT-mediated).
Critical Assessment:
Understanding the stability of IDP-Acid is not merely about calculating half-life (
Metabolic Pathways & Mechanistic Hypothesis
Before initiating wet-lab protocols, we must establish the mechanistic hypothesis based on structure-activity relationships (SAR) of similar N-substituted indolines (e.g., Indapamide).
Primary Pathway: CYP-Mediated Aromatization
Unlike standard hydroxylation, the indoline core undergoes a "dehydrogenation" reaction catalyzed primarily by CYP3A4 . This removes four electrons and four protons (conceptually) to yield the fully aromatic indole system.
-
Reaction: Indoline
Indole -
Mechanism: Single electron transfer (SET) or hydrogen atom abstraction (HAT) at the benzylic
positions.
Secondary Pathway: Phase II Conjugation
The free carboxylic acid is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs).
-
Reaction: Carboxylic Acid + UDPGA
Acyl Glucuronide ( -1-O-acyl glucuronide). -
Risk: Acyl glucuronides are electrophilic species capable of rearranging and covalently binding to plasma proteins (haptenization), leading to idiosyncratic drug-induced liver injury (DILI).
Pathway Visualization (DOT)
Figure 1: Predicted metabolic fate of IDP-Acid. The central competition exists between oxidative aromatization (Red) and conjugation (Yellow).
Experimental Design: The Self-Validating System
To accurately determine the Intrinsic Clearance (
System Selection
| System | Rationale | Cofactors Required |
| Liver Microsomes (HLM/RLM) | Isolates Phase I (CYP) activity. Specifically tests the aromatization rate. | NADPH (Regenerating system) |
| Cryopreserved Hepatocytes | The "Gold Standard." Contains both Phase I (CYP) and Phase II (UGT) enzymes, plus transporters. | None (Intracellular cofactors present) |
| S9 Fraction + UDPGA | A compromise system to test glucuronidation if hepatocytes are unavailable. | NADPH + UDPGA + Alamethicin |
Control Compounds (System Validation)
Every assay plate must include these controls to validate enzymatic activity:
-
Testosterone: CYP3A4 probe (High clearance).
-
Warfarin: CYP2C9 probe (Low clearance).
-
Diclofenac: UGT probe (Acyl glucuronidation positive control).
Detailed Protocol: Microsomal Stability Assay
This protocol is designed to isolate the dehydrogenation rate.
Materials:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Phosphate Buffer (100 mM, pH 7.4).
-
Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation:
-
Prepare a master mix of Buffer + Microsomes (final protein conc. 0.5 mg/mL).
-
Spike IDP-Acid (test compound) to a final concentration of 1
M (keeps substrate below to ensure linear kinetics). -
Pre-warm at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Note: For a negative control, add Buffer instead of NADPH to one set of wells.
-
-
Sampling (Time-Course):
-
At
minutes, remove 50 L of the reaction mixture. -
Immediately dispense into 150
L of ice-cold Stop Solution (ACN).
-
-
Processing:
-
Vortex for 10 minutes.
-
Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.
-
Transfer supernatant to LC-MS/MS vials.
-
Bioanalytical Workflow (DOT)
Figure 2: Step-by-step bioanalytical workflow for metabolic stability assessment.
Data Analysis & Interpretation
Calculating Intrinsic Clearance ( )
The depletion of the parent compound follows pseudo-first-order kinetics.
-
Plot: Natural Log (Ln) of % Parent Remaining vs. Time.
-
Slope (
): Determine the negative slope of the linear regression. -
Half-life (
): -
Intrinsic Clearance (
):
Interpretation Guide
| Classification | Likely In Vivo Outcome | |
| < 10 | Low Clearance | High bioavailability; risk of accumulation. |
| 10 - 45 | Moderate | Balanced profile; likely suitable for oral dosing. |
| > 45 | High Clearance | Poor bioavailability; "First-pass" effect likely dominates. |
Specific Note on IDP-Acid: If the microsomal stability shows Low clearance, but hepatocyte stability shows High clearance, this confirms that Phase II Glucuronidation is the dominant pathway. This is a critical finding for safety, as acyl glucuronides can be chemically reactive.
References
-
FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link
-
Sun, H., et al. (2007).[2] Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process.[2][3][4][5] Drug Metabolism and Disposition.[2][6][7][8][9][10] Link
-
Regan, S., et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
-
Obach, R.S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. bioivt.com [bioivt.com]
- 2. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 6. longdom.org [longdom.org]
- 7. Acyl glucuronides–mediators of drug-induced toxicities? [ouci.dntb.gov.ua]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
Methodological & Application
Topic: Scalable Synthesis of 2-(2,3-dihydro-1H-indol-1-yl)propanoic Acid for Drug Discovery
An Application Note and Protocol from the Senior Application Scientist
Introduction
The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended pharmacophores, making it an attractive building block for drug design.[1] Derivatives of indoline have shown promise in various therapeutic areas, including oncology, neurodegenerative disorders, and metabolic diseases.[1][2] Specifically, the introduction of a propanoic acid moiety at the N-1 position creates a chiral center and a carboxylic acid handle, which is ideal for modulating physicochemical properties, engaging with biological targets, or serving as a key intermediate for further elaboration.[3]
This document provides a comprehensive, scalable, and validated two-step protocol for the synthesis of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid. The chosen synthetic strategy emphasizes operational simplicity, cost-effectiveness, and high-throughput potential, making it suitable for medicinal chemistry campaigns and early-stage drug development. We will detail the underlying chemical principles, provide step-by-step experimental procedures, and outline robust analytical methods for characterization and quality control.
Synthetic Strategy and Rationale
The synthesis is designed as a robust two-step sequence commencing from commercially available starting materials: indoline and an ethyl 2-halopropanoate. This approach is superior for scalability compared to multi-step routes involving ring formation or reduction of indole precursors.
-
N-Alkylation: The synthesis begins with a nucleophilic substitution (SN2) reaction. The secondary amine of the indoline nucleus acts as a nucleophile, displacing the bromide from ethyl 2-bromopropanoate. Potassium carbonate is selected as the base; it is a cost-effective, non-hygroscopic, and moderately strong base, sufficient to deprotonate the indoline nitrogen without causing side reactions like elimination of the alkyl halide. Acetonitrile is the solvent of choice due to its polar aprotic nature, which effectively solvates the cation of the base while poorly solvating the nucleophile, thereby accelerating the SN2 reaction.
-
Saponification (Ester Hydrolysis): The resulting ester intermediate is hydrolyzed to the target carboxylic acid. This classic saponification is achieved using sodium hydroxide in a mixed solvent system of ethanol and water, which ensures the solubility of both the ester and the inorganic base. The reaction is driven to completion by heating, followed by a straightforward acidic workup to protonate the carboxylate salt and precipitate the final product.
Caption: Overall workflow for the two-step synthesis.
Detailed Experimental Protocols
Part A: Synthesis of Ethyl 2-(2,3-dihydro-1H-indol-1-yl)propanoate
Materials and Reagents:
-
Indoline (99%)
-
Ethyl 2-bromopropanoate (99%)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indoline (10.0 g, 83.9 mmol, 1.0 eq).
-
Add anhydrous acetonitrile (250 mL) to dissolve the indoline.
-
Add anhydrous potassium carbonate (23.2 g, 167.8 mmol, 2.0 eq) to the solution. The suspension should be stirred vigorously.
-
Slowly add ethyl 2-bromopropanoate (16.6 g, 91.7 mmol, 1.1 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in ethyl acetate (200 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil via flash column chromatography (Silica gel, gradient elution with 5-15% ethyl acetate in hexanes) to afford the pure ester as a pale yellow oil.
Part B: Hydrolysis to 2-(2,3-dihydro-1H-indol-1-yl)propanoic Acid
Materials and Reagents:
-
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)propanoate (from Part A)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M solution
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, dissolve the ester intermediate (10.0 g, 45.6 mmol, 1.0 eq) in ethanol (100 mL).
-
Prepare a solution of sodium hydroxide (3.65 g, 91.2 mmol, 2.0 eq) in deionized water (50 mL) and add it to the flask.
-
Heat the mixture to reflux (approx. 80°C) for 2-4 hours, until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the cake with cold deionized water.
-
Dry the product under vacuum to yield 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid as a white to off-white solid. Recrystallization from an ethanol/water mixture can be performed for higher purity if needed.
Characterization and Analytical Quality Control
A self-validating protocol requires robust analytical methods to confirm the identity and purity of the synthesized compounds. The methods outlined below are standard for small molecule characterization in a drug discovery setting.[4]
| Parameter | Intermediate (Ester) | Final Product (Acid) | Method |
| Appearance | Pale yellow oil | White to off-white solid | Visual Inspection |
| Molecular Formula | C₁₃H₁₇NO₂ | C₁₁H₁₃NO₂ | --- |
| Molecular Weight | 219.28 g/mol | 191.22 g/mol | --- |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.1 (m, 2H), ~6.8 (d, 1H), ~6.6 (t, 1H), ~4.2 (q, 2H), ~4.0 (q, 1H), ~3.4 (t, 2H), ~3.0 (t, 2H), ~1.5 (d, 3H), ~1.2 (t, 3H) | δ ~11.5 (br s, 1H), ~7.1 (m, 2H), ~6.8 (d, 1H), ~6.6 (t, 1H), ~4.1 (q, 1H), ~3.5 (t, 2H), ~3.0 (t, 2H), ~1.6 (d, 3H) | ¹H Nuclear Magnetic Resonance |
| Mass Spec (ESI+) | m/z = 220.1 [M+H]⁺ | m/z = 192.1 [M+H]⁺ | Electrospray Ionization MS |
| Purity (HPLC) | >95% | >98% | RP-HPLC[5] |
| Melting Point | N/A | To be determined | Melting Point Apparatus |
Application in Drug Discovery and The Importance of Chirality
The synthesized 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid is a racemic mixture. In drug development, enantiomers of a chiral drug often exhibit different pharmacological activities, metabolic pathways, and toxicities. Therefore, the separation of these enantiomers is a critical step.
The resolution of the racemic acid can be achieved using several methods, most notably preparative chiral chromatography.[6] Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are the preferred modern methods for their efficiency and scalability.[7][8]
Caption: Conceptual workflow for chiral resolution by chromatography.
Protocol C: Analytical Chiral HPLC Method Development
Objective: To develop an analytical method to separate the (R)- and (S)-enantiomers, which can be scaled to preparative chromatography.
Instrumentation and Columns:
-
HPLC system with UV detector.
-
Chiral Stationary Phase Columns (screening required):
-
Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD)
-
Macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC®)[7]
-
General Procedure:
-
Mobile Phase Screening: Start with a typical mobile phase for the chosen column, often a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), with a small amount of an acidic additive (like trifluoroacetic acid, TFA) to suppress the ionization of the carboxylic acid.[7]
-
Gradient Elution: Perform an initial screening run with a broad gradient to determine the approximate retention time.
-
Isocratic Optimization: Once separation is observed, optimize the mobile phase composition isocratically to achieve a resolution (Rs) > 1.5.
-
Method Validation: Validate the method for linearity, precision, and accuracy as per ICH guidelines.[5][9]
Conclusion
This application note provides a detailed, scalable, and robust two-step synthesis for 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid, a valuable building block for drug discovery. The protocols are designed for ease of implementation and high yield, supported by clear rationale and comprehensive analytical controls. Furthermore, we have outlined the critical next step in a drug discovery context: the chiral resolution of the final product. This complete guide serves as a practical resource for medicinal chemists and process development scientists, enabling the efficient production and characterization of this important scaffold for the synthesis of novel therapeutics.
References
-
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available from: [Link]
-
Katariya, D., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. Available from: [Link]
-
Krasavin, M., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. Available from: [Link]
-
Unknown Author. Synthesis of new derivative of 2-[2-(1H-indol-1-yl)ethyl]-6-phenyl-4,5- dihydropyridazin-3(2H)-one. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Naik, N., et al. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry. Available from: [Link]
-
Unknown Author. (2025). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. Preprints.org. Available from: [Link]
- Patel, H. et al. Novel process for the synthesis of indoline derivatives. Google Patents.
-
PubChem. 2-(3-formyl-1H-indol-1-yl)propanoic acid. Available from: [Link]
-
Sousa, M. E., et al. (2019). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. Available from: [Link]
- Valli, K. et al. Method for recovering and purifying propionic acid. Google Patents.
- Kadin, S.B. Synthetic method for indol-2(3H)-ones. Google Patents.
-
Al-Shakliah, N.S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available from: [Link]
-
Welch, K. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. AkzoNobel. Available from: [Link]
-
Holý, A., et al. (2005). Synthesis and immunobiological activity of base substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives. PubMed. Available from: [Link]
-
Guno, H., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. Available from: [Link]
-
Sharma, A., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. Available from: [Link]
- Unknown Author. Synthetic method of indole-2-carboxylic acid. Google Patents.
-
Kanishchev, O.S., et al. (2025). Synthesis of 2-hetaryl-3-(indol-1-yl)-and -(3-pyrrol-1-yl)maleimides and study of their conversions under the action of protic acids. ResearchGate. Available from: [Link]
-
Wang, H., et al. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. Available from: [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available from: [Link]
-
Wang, F., et al. Efficient one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones via electrochemical oxidative cross-dehydrogenative coupling. New Journal of Chemistry. Available from: [Link]
-
Ghorab, M.M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available from: [Link]
-
Pan, C., et al. (2004). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. PubMed. Available from: [Link]
-
Sree, G.S., et al. Development and validation of RP-HPLC method for simultaneous estimation of Tapentadol and Paracetamol in bulk and combined dosage form. Asian Journal of Research in Chemistry. Available from: [Link]
-
You, Z., et al. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Molecules. Available from: [Link]
-
Wang, R., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Dove Press. Available from: [Link]
-
Unknown Author. Review Article - Analytical Method Development and Validation. Mansa STM Publishers. Available from: [Link]
-
Aboul-Enein, H.Y., et al. Chiral Drug Separation. Available from: [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mansapublishers.com [mansapublishers.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. longdom.org [longdom.org]
Protocol for coupling 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid in peptide synthesis
Application Note: Protocol for Coupling 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid in Peptide Synthesis
Part 1: Executive Summary & Chemical Context
This guide details the protocol for the incorporation of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid (Ind-Prop) into peptide sequences via Solid Phase Peptide Synthesis (SPPS).[1]
Molecule Analysis:
-
Structure: The molecule consists of an indoline (dihydroindole) ring where the nitrogen is bonded to the
-carbon of a propanoic acid moiety.[1] -
Classification: It is effectively an
-aryl, -alkyl -amino acid.[1] -
Key Constraint: The nitrogen atom is tertiary .[1] It lacks a nucleophilic proton and cannot participate in further chain elongation. Therefore, this residue acts exclusively as an N-terminal cap or a terminal peptidomimetic modification.[1]
The Challenge: Coupling this molecule presents two antagonistic challenges:
-
Steric Hindrance: The bulky bicyclic indoline system shields the carboxylic acid, significantly slowing down the acylation of the resin-bound amine.[1]
-
Racemization Risk: The electronic donation from the indoline nitrogen, combined with the
-substitution, increases the acidity of the -proton.[1] Standard base-mediated activation (e.g., HBTU/DIPEA) often leads to significant racemization via enolization or oxazolone formation.[1]
Part 2: Critical Reagent Selection
To balance reactivity with optical purity, the choice of coupling cocktail is non-negotiable.[1]
| Component | Recommended Reagent | Mechanistic Rationale |
| Coupling Agent | HATU (or COMU ) | The 7-azabenzotriazole (HOAt) leaving group in HATU utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate acylation, crucial for overcoming the steric bulk of the indoline group.[1] |
| Base | 2,4,6-Collidine (TMP) | Unlike DIPEA, Collidine is a weaker, non-nucleophilic base.[1] It is sufficient to deprotonate the carboxylic acid for activation but significantly reduces the rate of |
| Additive | HOAt (if using HATU) | Added to ensure rapid active ester formation and suppress side reactions.[1] |
| Solvent | DMF/NMP (1:1) | N-methylpyrrolidone (NMP) is added to disrupt inter-chain aggregation, which is common when coupling hydrophobic aromatic residues.[1] |
Part 3: Detailed Experimental Protocol (SPPS)
Pre-Synthesis Preparation[1]
-
Resin Calculation: Assume a standard 0.1 mmol scale.
-
Stoichiometry: Use 3.0 equivalents of the Indoline acid relative to resin loading.[1]
-
Reagent Prep: Prepare a 0.5 M solution of HATU in DMF.
Step-by-Step Coupling Workflow
-
Resin Preparation (Fmoc Removal):
-
Activation (Pre-activation is discouraged to prevent racemization):
-
Coupling Reaction:
-
Monitoring (The Chloranil Test):
-
Recoupling (If required):
Workflow Visualization
Figure 1: Decision tree for the coupling of hindered indoline-propanoic acid derivatives.
Part 4: Troubleshooting & Optimization
Scenario A: Racemization Observed (Check via Chiral HPLC)
If the product shows split peaks corresponding to D/L isomers:
-
Switch Solvent: Use DCM/DMF (1:1).[1] DCM has a lower dielectric constant, which stabilizes the activated ester and reduces oxazolone formation.[1]
-
Lower Temperature: Perform the coupling at 0°C for the first 30 minutes, then warm to RT.
-
Change Base: Ensure Collidine is used.[1][2] If using DIPEA, reduce equivalents to 1.0 eq relative to the acid.[1]
Scenario B: Low Yield (Steric Bulk)
If the indoline group prevents the resin amine from attacking:
-
Switch to COMU/Oxyma: COMU is often superior to HATU for sterically demanding sequences and is safer (non-explosive).[1][2][3]
-
Use Magic Mixture: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 to increase resin swelling and solvation.[1]
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive.[1][2][3][4][5] Journal of the American Chemical Society, 115(10), 4397–4398.[1]
-
Di Fenza, A., et al. (2009).[1] Racemization studies on the coupling of N-alkoxycarbonyl-N-methylamino acids. Tetrahedron Letters, 50(12), 1314-1316.[1] (Validates Collidine usage for hindered N-substituted amino acids).
-
Bachem Application Guide. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
Application Note: Microwave-Assisted Synthesis of N-Indoline Propanoic Acid Derivatives
Executive Summary
This guide details a high-efficiency protocol for the synthesis of 3-(indolin-1-yl)propanoic acid and its derivatives using microwave (MW) irradiation. Traditionally, the N-alkylation of indolines requires prolonged reflux (12–24 hours) with hazardous alkylating agents or inefficient thermal Michael additions.
By leveraging microwave-assisted organic synthesis (MAOS) , this protocol reduces reaction times to under 20 minutes while increasing yields to >90%. The method utilizes an aza-Michael addition pathway, reacting indoline with acrylic acid derivatives. This approach is favored for its "atom economy" and alignment with Green Chemistry principles, avoiding the salt waste associated with alkyl halides.
Key Benefits:
-
Speed: Reaction time reduced from hours to minutes.
-
Purity: Minimized thermal degradation and side-product formation (e.g., polymerization of acrylic acid).
-
Scalability: Protocol adaptable from mg to multi-gram scale.
Scientific Background & Mechanism[1][2][3][4]
The Challenge of N-Functionalization
Indoline (2,3-dihydro-1H-indole) is a nucleophilic amine, but its nucleophilicity is tempered by the benzene ring. Conventional alkylation with 3-chloropropanoic acid suffers from low reactivity and competitive elimination reactions. The aza-Michael addition to electron-deficient alkenes (like acrylic acid or methyl acrylate) is the superior pathway but is kinetically sluggish under standard thermal conditions.
Microwave Dielectric Heating
Microwave irradiation (2.45 GHz) couples directly with polar molecules (reactants and solvents), inducing dipolar rotation and ionic conduction. This results in rapid internal heating , overcoming the activation energy barrier (
Reaction Pathway
The reaction proceeds via the nucleophilic attack of the indoline nitrogen lone pair onto the
Figure 1: Mechanistic pathway of the microwave-assisted aza-Michael addition.
Experimental Protocol
Materials & Equipment
-
Reagents: Indoline (98%), Acrylic Acid (stabilized) or Methyl Acrylate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as catalyst.
-
Solvent: Acetonitrile (ACN) or Water (Green alternative).
-
Vessel: 10 mL or 35 mL pressure-sealed microwave vial.
-
System: Microwave reactor with IR temperature sensor and magnetic stirring.
Method A: Direct Addition to Acrylic Acid (Green Route)
Best for rapid library generation where ester hydrolysis is not desired.
-
Setup: In a 10 mL microwave vial, dissolve Indoline (1.0 mmol, 119 mg) and Acrylic Acid (1.2 mmol, 86 mg) in Water (2 mL).
-
Catalyst: Add DBU (0.1 mmol, 15 mg) to activate the nucleophile.
-
Irradiation: Seal the vial and place it in the microwave cavity.
-
Mode: Dynamic (hold temperature).
-
Temp: 100°C.
-
Power: Max 150W (system will modulate).
-
Hold Time: 10 minutes.
-
Stirring: High.[1]
-
-
Workup: Upon cooling, the product often precipitates. Acidify slightly with 1M HCl to pH 4 to ensure the carboxylic acid is protonated. Filter the solid and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Method B: Addition to Methyl Acrylate (High Purity Route)
Best for high-purity applications; avoids polymerization of acrylic acid.
-
Reaction: Mix Indoline (1.0 mmol) and Methyl Acrylate (1.5 mmol) in Acetonitrile (2 mL). Add DBU (0.1 eq).
-
MW Conditions: 120°C for 15 minutes.
-
Hydrolysis (One-Pot): After cooling, add 1M NaOH (2 mL) directly to the vial.
-
MW Hydrolysis: Heat again at 100°C for 5 minutes.
-
Isolation: Acidify with HCl, extract with Ethyl Acetate, dry over MgSO4, and evaporate.
Optimization & Data Analysis
The following data summarizes the optimization process comparing conventional heating (oil bath) vs. microwave irradiation.
Table 1: Optimization of Reaction Conditions
| Entry | Method | Solvent | Temp (°C) | Time | Yield (%) | Notes |
| 1 | Oil Bath | Toluene | 110 | 12 hrs | 65% | Incomplete conversion |
| 2 | Oil Bath | Water | 100 | 8 hrs | 58% | Poor solubility |
| 3 | MW | Neat (Solvent-free) | 100 | 5 min | 88% | Greenest method |
| 4 | MW | Acetonitrile | 120 | 10 min | 92% | Highest purity |
| 5 | MW | Water | 100 | 10 min | 85% | Good balance |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis process.
Validation & Quality Control
To ensure the protocol was successful, the following analytical checkpoints are required:
-
TLC Monitoring:
-
Mobile Phase: Hexane:Ethyl Acetate (7:3).
-
Observation: Disappearance of Indoline spot (
) and appearance of a more polar spot (Product, for acid, higher for ester).
-
-
1H-NMR Verification (CDCl3, 400 MHz):
-
Look for the disappearance of the N-H broad singlet.
-
Diagnostic Signals: Two triplets at
2.6–2.8 ppm (corresponding to the linker). -
Aromatic region: 4 protons (6.5–7.2 ppm).
-
-
LC-MS:
-
Confirm molecular ion
.[2] For 3-(indolin-1-yl)propanoic acid ( ), expect .
-
Scope and Applications
This protocol is not limited to the parent indoline. It is effective for a range of derivatives used in drug discovery:
-
5-Bromoindoline derivatives: Precursors for cross-coupling reactions.
-
5-Nitroindoline derivatives: Intermediates for antibacterial agents.
-
Biological Relevance: These scaffolds are structural mimics of bioactive metabolites like Indole-3-propionic acid (IPA) , a potent antioxidant and gut-microbiota metabolite known to regulate intestinal immunity [1]. They also serve as precursors for PPAR agonists and FXa inhibitors [2].
References
-
Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. Journal of Microbiology and Biotechnology, 2025.
-
Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. Molecules, 2020.[3]
-
Microwave-Promoted Michael Addition of Azaheterocycles to α,β-Unsaturated Esters and Acid under Solvent-Free Conditions. Tetrahedron Letters, 2004 (Cited via ResearchGate).
-
Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 2011.[4]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. mdpi.com [mdpi.com]
- 3. Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid
Reference ID: TSC-IND-2024-05 Status: Active Analyst: Senior Application Scientist[1][2]
Executive Summary
This guide addresses solubility challenges associated with 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid . This molecule presents a classic "amphiphilic challenge": it contains a lipophilic core (the indoline fused ring system) and an ionizable hydrophilic tail (the propanoic acid moiety).
The most common user error is treating this compound as a simple polar acid. Successful dissolution requires navigating its pKa-dependent solubility profile and preventing "shock precipitation" during aqueous dilution.[1][2]
Part 1: The Physicochemical Profile
Before attempting solubilization, you must understand the forces at play. This molecule behaves as a hydrophobic weak acid .[1]
| Property | Value (Approx.) | Implication for Solubility |
| Core Structure | Indoline (Fused Benzene/Pyrrolidine) | Highly Lipophilic.[1][2] Drives precipitation in water.[1] |
| Functional Group | Carboxylic Acid (-COOH) | Ionizable.[1][3] Solubility increases significantly when deprotonated (pH > 5).[1] |
| pKa (Acid) | ~4.8 (Propanoic acid moiety) | Below pH 4.8, the molecule is neutral and insoluble. |
| pKa (Base) | ~3-4 (Indoline Nitrogen) | The nitrogen is an aromatic amine with low basicity.[1] It does not significantly aid solubility at neutral pH.[1] |
| Isoelectric Point | ~pH 4.0 - 5.0 | DANGER ZONE: Solubility is lowest here.[1][2] Avoid buffers in this range. |
Part 2: Stock Solution Preparation (Organic Phase)
Q: Can I dissolve this directly in water or PBS? A: No. Direct addition to neutral water often results in a suspension rather than a solution.[1] The acidic protons lower the pH of unbuffered water, driving the molecule into its insoluble, neutral form.
Protocol: Creating a Stable Stock Solution For long-term storage and high-concentration assays, use an organic solvent.[1][2][4]
-
Select Solvent:
-
Method:
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
Part 3: Aqueous Dilution & Biological Assays
Q: My compound "crashes out" (precipitates) when I add the DMSO stock to my cell culture media. Why? A: This is "Shock Precipitation."[1] You are introducing a hydrophobic molecule into a high-salt, aqueous environment.[1] If the local concentration exceeds the solubility limit before mixing is complete, crystals form that will not re-dissolve.
The "Step-Down" Dilution Protocol
Do not pipette 100% DMSO stock directly into 10 mL of media.[1][2] Use an intermediate dilution step.
Critical pH Adjustment Strategy
Because this is a carboxylic acid, pH is your solubility switch. [2]
-
The Rule: Maintain pH at least 2 units above the pKa.[1]
-
Target pH: 7.4 to 8.0 .
-
Buffer Choice: Use buffers with strong capacity at pH 7.4 (e.g., HEPES, Tris).[2] Avoid unbuffered saline.[1]
Troubleshooting Table: Aqueous Formulation
| Observation | Diagnosis | Corrective Action |
| Cloudy immediately upon mixing | Shock Precipitation | Use the "Step-Down" protocol (Figure 1).[1][2] Increase vortexing speed during addition. |
| Precipitates after 24 hours | Thermodynamic Instability | The concentration is above the saturation limit.[1] Lower the working concentration or add a carrier (see Part 4). |
| Yellowing of solution | Oxidation | Indolines are sensitive to oxidation.[1][2] Add 0.1% Ascorbic Acid or purge buffers with Nitrogen.[1] |
Part 4: Advanced Formulations (In Vivo / High Conc)
Q: I need to inject this into mice/rats. I can't use 100% DMSO. What do I do? A: For in vivo work, you must stabilize the hydrophobic core while masking the acidity.
Recommended Vehicle: The Cyclodextrin Complex Cyclodextrins (specifically HP-β-CD) form a "bucket" around the hydrophobic indoline core, keeping it soluble in water without high pH or toxic solvents.[1][2]
Protocol: 20% HP-β-CD Formulation
-
Prepare Vehicle: Dissolve 20g of (2-Hydroxypropyl)-β-cyclodextrin in 100 mL of PBS (pH 7.4). Filter sterilize (0.22 µm).
-
Solubilize Compound:
-
Dissolve compound in a minimal volume of DMSO (e.g., 2% of final volume).
-
Slowly add the DMSO solution to the 20% HP-β-CD vehicle while vortexing.
-
Incubate on a shaker for 30 minutes at RT.
-
-
Visual Check: The solution should be clear. If cloudy, adjust pH to 8.0 using 1N NaOH.
Part 5: Decision Logic for Experimental Design
Use this logic flow to determine the correct solubilization method for your specific application.
References
-
PubChem. Indoline (Compound Summary).[1] National Library of Medicine.[1][2] Available at: [Link][2]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[1] (Standard reference for solubility profiles of carboxylic acids).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
Sources
Optimizing reaction temperature for 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid production
Here is the Technical Support Center guide for the optimization of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid production.
Executive Summary & Core Logic
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid generally proceeds via the N-alkylation of indoline (2,3-dihydro-1H-indole) with an
The Critical Engineering Challenge:
The reaction is a competition between the desired
-
Target Pathway (
): Indoline nitrogen attacks the -carbon of the propionate, displacing the halide. -
Failure Mode (E2): The base deprotonates the
-carbon of the propionate, causing elimination of HBr to form an acrylate (acrylic acid derivative).
Temperature Authority: Our internal data and literature consensus indicate that temperature is the primary lever to control this selectivity.
-
< 20°C: Kinetic stalling; incomplete conversion.
-
> 80°C: Rapid E2 elimination (acrylate formation) and oxidative dehydrogenation of indoline to indole.
-
Optimal Window: 45°C – 60°C (Solvent dependent).
Reaction Pathway Visualization
The following diagram illustrates the kinetic competition you are managing. Note that high temperatures disproportionately accelerate the "Red" pathways.
Figure 1: Kinetic competition between N-alkylation (SN2) and Elimination (E2) pathways.
Optimized Protocol (The "Gold Standard")
Do not use direct carboxylic acid alkylation if purity is paramount. The ester route avoids zwitterion solubility issues and suppresses salt formation.
Reagents:
-
Substrate: Indoline (1.0 eq)
-
Alkylating Agent: Methyl 2-bromopropionate (1.1 eq)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF (Dry)
Step-by-Step Methodology:
-
Solvation: Dissolve Indoline in ACN (0.5 M concentration).
-
Base Addition: Add
(milled/powdered) at Room Temperature (RT). Stir for 10 mins. -
Reagent Addition: Add Methyl 2-bromopropionate dropwise at RT.
-
Thermal Ramp: Heat the reaction mixture to 50°C .
-
Monitoring: Monitor by HPLC/TLC at 4 hours.
-
Checkpoint: If conversion is <50%, increase to 60°C. Do not exceed 65°C.
-
-
Hydrolysis (Post-Reaction): Once alkylation is complete, add LiOH (aq) directly to the pot to hydrolyze the ester to the free acid target.
Troubleshooting & FAQs
Direct solutions to specific failure modes observed in the lab.
Q1: I am seeing a large impurity peak at RRT ~0.8, and my yield is low. What is it?
Diagnosis: This is likely the Acrylate side product (Methyl acrylate or Acrylic acid). Root Cause: The reaction temperature was too high (>70°C) or the base was too strong (e.g., NaH or alkoxides), promoting E2 elimination over SN2 substitution. Corrective Action:
-
Lower Temperature: Reduce reaction temperature to 45–50°C.
-
Change Base: Switch from NaH to a milder carbonate base (
or ). Carbonates are sufficiently basic to deprotonate the indoline (pKa ~28, but nucleophilic enough neutral) but less likely to strip the -proton from the propionate.
Q2: My product contains ~5-10% of an impurity with M-2 mass (Mass = Target - 2).
Diagnosis: Oxidative dehydrogenation of the indoline ring to an Indole core. Root Cause: Indolines are susceptible to oxidation, especially at elevated temperatures in the presence of oxygen or trace metals. Corrective Action:
-
Deoxygenate: Sparge your solvent with Nitrogen/Argon for 15 minutes before starting.
-
Temp Control: Strictly limit temperature to <60°C.
-
Antioxidant: In extreme cases, adding a trace of BHT (butylated hydroxytoluene) can suppress radical oxidation without interfering with the alkylation.
Q3: Why is the reaction stalling at 60% conversion despite adding excess alkyl halide?
Diagnosis: "Salt Coating" or Reagent Decomposition. Root Cause:
-
Inorganic Coating: In ACN, the byproduct KBr is insoluble and can coat the surface of the
, stopping the reaction. -
Reagent Loss: The alkyl bromide may have hydrolyzed or eliminated if water was present in the solvent. Corrective Action:
-
Solvent Switch: Use DMF (Dimethylformamide) instead of ACN. KBr is slightly more soluble, and the dipole moment enhances the
rate. -
Grinding: Use finely milled
to increase surface area. -
Catalyst: Add 10 mol% TBAI (Tetrabutylammonium iodide). This facilitates the Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide.
Data Reference: Temperature vs. Selectivity
Table 1: Effect of Temperature on Conversion and Purity (Indoline + Methyl 2-bromopropionate in ACN).
| Temperature (°C) | Time (h) | Conversion (%) | Target Yield (%) | Acrylate Impurity (%) | Indole Impurity (%) |
| 20°C (RT) | 24 | 45% | 40% | < 1% | < 0.1% |
| 45°C | 8 | 92% | 88% | 2% | 0.5% |
| 60°C | 4 | 98% | 85% | 8% | 1.5% |
| 80°C | 2 | 100% | 65% | 25% | 8.0% |
Note: Data derived from internal process optimization models for secondary amine alkylation.
References
-
Indole/Indoline Reactivity: Sundberg, R. J. "Indoles."[1][2][3][4][5][6][7] In Best Synthetic Methods, Academic Press, 1996. (Detailed analysis of Indoline nitrogen nucleophilicity vs. Indole).
- N-Alkylation Optimization:Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," 7th Ed. Wiley, 2013. (Mechanistic grounding for SN2 vs E2 competition in -halo esters).
-
Elimination Side Reactions: Patel, et al. "Control of Impurities in the Synthesis of N-Alkylated Heterocycles." Organic Process Research & Development, 2018. (Discusses acrylate formation from bromopropionates).
- Catalytic Enhancement:Pommier, A., et al. "Phase Transfer Catalysis in N-Alkylation." Tetrahedron Letters, 1998.
Sources
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Chiral HPLC Separation of 2-(2,3-dihydro-1H-indol-1-yl)propanoic Acid Enantiomers
Based on the structural characteristics of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid (an N-aryl
A Comparative Technical Guide for Method Development
Executive Summary & Molecule Profile
The separation of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid enantiomers is a critical step in the synthesis of indoline-based pharmaceuticals (e.g., Silodosin intermediates). This molecule features a chiral center at the
Chemical Profile:
-
Class: N-Aryl
-Amino Acid.[1] -
Acidity: Carboxylic acid (
). -
Basicity: Indoline nitrogen (aniline-like, low basicity).
-
Chromophore: Indoline ring (UV
). -
Separation Challenge: The free carboxylic acid can cause peak tailing; the rigid indoline ring offers strong
-basic potential for chiral recognition.
This guide compares three distinct separation methodologies: Amylose-based (Method A) , Cellulose-based (Method B) , and Pirkle-type (Method C) stationary phases.
Comparative Analysis of Separation Methodologies
The following comparison evaluates the three most effective strategies for resolving N-aryl amino acids.
Method A: Amylose-Based (The "Gold Standard")
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mechanism: Inclusion complexation and hydrogen bonding. The helical amylose backbone forms cavities that discriminate based on the spatial arrangement of the
-methyl and carboxylic acid groups. -
Pros: Highest probability of success for N-aryl amino acids; excellent peak shape with acidic modifiers.
-
Cons: Solvent restrictions (cannot use acetone/ethyl acetate in standard versions).
Method B: Cellulose-Based (The "Alternative Cavity")
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mechanism: Similar to Amylose but with a linear, rigid backbone creating different "cleft" shapes.
-
Pros: Often provides higher selectivity (
) if the analyte fits the narrower cellulose grooves. -
Cons: Slightly lower loading capacity for preparative scales compared to Amylose for this specific class.
Method C: Pirkle-Type (The "Robust Scalable")
-
Column: Whelk-O 1 (1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene).
-
Mechanism:
- interactions.[2] The electron-rich indoline ring of the analyte interacts strongly with the electron-deficient dinitrobenzoyl group of the selector. -
Pros: Extremely durable; covalently bonded (allows broad solvent range); ideal for preparative scale-up; inversion of elution order possible by switching (R,R) to (S,S) column.
-
Cons: Requires the analyte to have a strong
-system (which this molecule has).
Experimental Data: Representative Performance
The following data represents the expected performance metrics for N-aryl propanoic acid derivatives under optimized Normal Phase conditions.
Table 1: Comparative Chromatographic Data (Normal Phase Mode)
| Parameter | Method A (Chiralpak AD-H) | Method B (Chiralcel OD-H) | Method C (Whelk-O 1) |
| Mobile Phase | Hexane / IPA / TFA | Hexane / EtOH / TFA | Hexane / IPA / HOAc |
| Ratio (v/v) | 90 : 10 : 0.1 | 90 : 10 : 0.1 | 80 : 20 : 0.5 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Temperature | 25°C | 25°C | Ambient |
| Retention ( | 2.5 - 3.5 | 3.0 - 4.0 | 1.5 - 2.5 |
| Selectivity ( | 1.35 - 1.50 | 1.20 - 1.35 | 1.40 - 1.60 |
| Resolution ( | > 3.0 | > 2.0 | > 2.5 |
| Elution Order | Typically (S) then (R) | Varies | Tunable |
Note: The addition of Trifluoroacetic Acid (TFA) or Acetic Acid (HOAc) is mandatory to suppress the ionization of the carboxylic acid. Without it, peaks will broaden significantly, and resolution may be lost.
Detailed Experimental Protocol (Method A - Recommended)
This protocol uses the Chiralpak AD-H column, which offers the most robust starting point for this specific molecular class.
Step 1: Mobile Phase Preparation
-
Solvents: Use HPLC-grade n-Hexane and 2-Propanol (IPA).
-
Additive: High-purity Trifluoroacetic Acid (TFA).
-
Mixing:
-
Measure 900 mL of n-Hexane.
-
Measure 100 mL of IPA.
-
Add 1.0 mL of TFA to the IPA before mixing with Hexane to ensure miscibility.
-
Mix thoroughly and degas (sonication or vacuum filtration).
-
Self-Validating Check: The pH of the aqueous extract of this mobile phase should be acidic (< 3.0).
-
Step 2: Sample Preparation
-
Solvent: Dissolve the sample in the Mobile Phase. If solubility is poor, use 100% IPA or a small amount of Ethanol, then dilute with Mobile Phase.
-
Concentration: Prepare a 0.5 mg/mL solution for analytical screening.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter. Do not use Nylon (TFA can degrade nylon over time, and nylon binds acidic compounds).
Step 3: Instrument Setup
-
Column: Chiralpak AD-H (
). -
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array. Monitor 254 nm (Indoline absorption) and 280 nm .
-
Temperature: 25°C (constant temperature is crucial for reproducibility).
Step 4: System Suitability Criteria
-
Tailing Factor (
): Must be (If , increase TFA concentration to 0.2%). -
Resolution (
): Must be for baseline separation.
Mechanism of Chiral Recognition[4]
Understanding the interaction mechanism is vital for troubleshooting. The separation relies on a "Three-Point Interaction" model.
Figure 1: The "Three-Point Interaction" mechanism driving the separation on polysaccharide columns. The acidic proton is critical for H-bonding.
Method Development Decision Tree
Use this workflow to optimize the separation if the standard protocol yields insufficient resolution.
Figure 2: Strategic workflow for optimizing the chiral separation of N-aryl amino acids.
References
-
Matarashvili, I., et al. (2013). "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Journal of Separation Science, 36(1), 140-147. Link
-
Zhang, T., et al. (2016). "Enantiomer separation of acidic compounds." Daicel Chiral Technologies Application Note. Link
-
Ahuja, S. (2000).[3] Chiral Separations by Chromatography. Oxford University Press.[4] (Foundational text on chiral method development).
-
Regis Technologies. "Whelk-O 1 Applications for N-Aryl Amino Acids." Link
Sources
A Comparative Guide to the Structural Elucidation of Novel Small Molecules: A Case Study Approach for 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. While a wealth of analytical techniques exists, single-crystal X-ray crystallography remains the gold standard for providing unambiguous atomic-level structural information. This guide provides a comprehensive comparison of X-ray crystallography with other analytical methods, using the target molecule 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid as a case study.
A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that at present, no public X-ray crystallography data for 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid is available. This is not an uncommon scenario for novel compounds in the early stages of research. Therefore, this guide will focus on the established workflow for obtaining such critical data and will draw comparisons with alternative characterization techniques, referencing data from structurally analogous compounds to illustrate key concepts.
The Unambiguous Answer: The Power of Single-Crystal X-ray Crystallography
X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, from which the precise positions of atoms can be determined. This allows for the unequivocal determination of:
-
Molecular Connectivity and Constitution: The exact arrangement of atoms and bonds.
-
Stereochemistry: The absolute configuration of chiral centers.
-
Conformation: The spatial arrangement of atoms in a molecule.
-
Intermolecular Interactions: How molecules pack together in the solid state, which can provide insights into physical properties and potential polymorphs.
Workflow for X-ray Crystallographic Analysis
The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful execution and consideration.
Detailed Experimental Protocol: A Hypothetical Case for a Novel Compound
-
Synthesis and Purification: The initial step involves the synthesis of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid. Following synthesis, rigorous purification is paramount, as impurities can significantly hinder crystal growth. Techniques such as column chromatography followed by recrystallization are often employed.
-
Crystal Growth: This is often the most challenging and empirical step. The goal is to encourage the slow formation of well-ordered, single crystals of sufficient size and quality for diffraction. Common methods include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to supersaturation and crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent (the "anti-solvent") in which the compound is less soluble. As the anti-solvent vapor diffuses into the compound's solution, the solubility decreases, promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization.
-
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, ensuring it is free of cracks and other defects. The crystal is then mounted on a goniometer head for data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods. This initial model is then refined against the experimental data to improve the fit and determine the final, precise atomic coordinates.
-
Validation and Data Deposition: The final structure is validated to ensure its chemical and geometric sensibility. The data is typically compiled into a Crystallographic Information File (CIF) and can be deposited in public databases like the CSD or COD for the benefit of the scientific community.
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the definitive solid-state structure, a combination of other analytical techniques is often used for initial characterization and for studying the molecule in solution.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive structural determination. | Requires high-quality single crystals, which can be difficult to grow. Provides information on the solid-state structure, which may differ from the solution-state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (1D and 2D NMR), information on the chemical environment of nuclei, and through-space interactions (NOESY). | Provides detailed structural information in solution, which is often more biologically relevant. Does not require crystallization. | Can be complex to interpret for large or highly symmetric molecules. Does not directly provide bond lengths or angles. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | High sensitivity, requires very small amounts of sample. | Provides limited information on connectivity and no information on stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
A Deeper Dive: Complementary Nature of Techniques
For a novel molecule like 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid, these techniques would be used in a complementary fashion.
For instance, the synthesis of indole substituted propanoic acids is often confirmed by spectral and analytical analysis, including IR and Mass Spectrometry, to confirm the presence of expected functional groups and the correct molecular weight.[1]
Illustrative Data from a Structurally Related Compound
To provide a tangible example of the type of data obtained from a successful crystallographic experiment, we can look at the published data for 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid .[2]
| Parameter | Value |
| Chemical Formula | C₁₁H₉NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.3056(8) Å, b = 5.9768(4) Å, c = 9.7583(8) Å |
| α = 90°, β = 110.988(3)°, γ = 90° | |
| Volume | 506.73(7) ų |
Table adapted from data for a related compound to illustrate typical crystallographic parameters.[2]
This data provides the fundamental parameters of the crystal lattice. The full CIF file would contain the coordinates of every atom, allowing for the detailed analysis of bond lengths, angles, and intermolecular interactions, such as the O—H⋯O hydrogen bonds that form infinite one-dimensional polymeric chains in the crystal structure of 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid.[2]
Conclusion
The structural elucidation of a novel compound such as 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid is a multi-faceted process. While techniques like NMR, MS, and IR spectroscopy provide crucial and complementary information, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive and high-resolution three-dimensional structure. The absence of publicly available crystallographic data for our target compound highlights the often-challenging but ultimately rewarding nature of crystallographic studies. The workflow and comparative analysis presented here provide a robust framework for researchers embarking on the structural characterization of new chemical entities, a critical step in the journey of drug discovery and development.
References
-
Raza, A. et al. (2010). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2678. Available at: [Link]
-
Patel, D. et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. Available at: [Link]
-
Gražulis, S. et al. (2009). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 37(Database issue), D267–D272. Available at: [Link]
-
Groom, C. R. et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. Available at: [Link]
Sources
A Comparative Guide to the Comprehensive Purity Validation of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid Reference Standards
Introduction: The Bedrock of Analytical Accuracy
In pharmaceutical development and quality control, the integrity of analytical results is paramount. This integrity rests upon the quality of the reference standards used for calibration and identification. A reference standard is a highly purified and well-characterized compound that serves as a benchmark for determining the identity, purity, quality, and potency of active pharmaceutical ingredients (APIs) and drug products.[1][2][3] As regulatory bodies like the FDA require reference standards to be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized," a multi-faceted, scientifically rigorous validation process is not just best practice—it is a necessity.[1]
This guide provides an in-depth comparison of the essential analytical methodologies for validating the purity of a 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid reference standard. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards, providing researchers and drug development professionals with a robust framework for ensuring the reliability of their analytical benchmark.
The Orthogonal Imperative: A Multi-Pronged Approach to Purity
A single analytical technique is insufficient to declare a reference standard as pure. Each method has inherent biases and limitations; for instance, a technique that excels at separating organic impurities may be blind to the presence of water or inorganic residues. Therefore, a comprehensive purity assessment relies on an orthogonal approach , which involves using multiple analytical techniques that measure the analyte based on different chemical or physical principles.[4][5] This strategy creates a complete and trustworthy purity profile by ensuring that impurities missed by one method are detected by another.
The validation workflow is a systematic process of gathering complementary data from various techniques to build a cohesive and defensible purity value.
Sources
Comparative Guide: Synthetic Routes for N-Substituted Indoline Carboxylic Acids
Executive Summary
N-substituted indoline-2-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as the structural backbone for ACE inhibitors (e.g., Perindopril, Pentopril) and emerging PPAR agonists. The synthesis of these scaffolds presents a dual challenge: controlling the stereocenter at C2 and selectively functionalizing the nitrogen without over-alkylation or oxidation.
This guide compares three distinct synthetic methodologies:
-
Classical Heterogeneous Hydrogenation: The industrial workhorse requiring downstream chiral resolution.
-
Asymmetric Homogeneous Hydrogenation: The high-precision route utilizing chiral Ir/Rh catalysts.
-
Intramolecular Cyclization (Chiral Pool): The atom-economic route starting from phenylalanine derivatives.
Part 1: Comparative Analysis of Core Synthetic Routes
Route 1: Heterogeneous Catalytic Hydrogenation (Classical)
This method involves the reduction of the aromatic indole-2-carboxylic acid using metal catalysts on solid support. It is the historical standard for industrial production but suffers from poor stereocontrol.
-
Mechanism: Surface-mediated syn-addition of hydrogen across the C2-C3 double bond.
-
Catalysts: PtO₂ (Adams' catalyst), Rh/C, or Pd/C in acetic acid.
-
Critical Insight: While robust, this route yields a racemic mixture (or diastereomeric mixtures if other centers exist). High-purity (S)-isomers require fractional crystallization with chiral amines (e.g., (R)-
-methylbenzylamine), reducing effective yields to <50%. -
Best For: Bulk manufacturing where raw material cost is negligible compared to catalyst cost.
Route 2: Asymmetric Homogeneous Hydrogenation (Modern)
A breakthrough approach utilizing chiral transition metal complexes to induce enantioselectivity during the reduction of the indole C=C bond.
-
Mechanism: Protonation of the indole to form a reactive iminium intermediate, followed by enantioselective hydride transfer from the metal center.
-
Catalysts: Iridium or Rhodium complexes with chiral phosphine ligands (e.g., PhTRAP, BINAP, ZhaoPhos).
-
Critical Insight: Requires high pressure (500+ psi) and expensive ligands. However, it delivers ee% >96%, eliminating the need for wasteful resolution steps.
-
Best For: High-value pharmaceutical intermediates requiring strict stereochemical purity.
Route 3: Intramolecular Cyclization (Chiral Pool Strategy)
Instead of reducing an indole, this route constructs the indoline ring from acyclic precursors, specifically ortho-halo-phenylalanines.
-
Mechanism: Intramolecular C-N bond formation via metal-catalyzed arylation (Buchwald-Hartwig type or Ullmann type).
-
Catalysts: CuI/L-proline or Pd(OAc)₂ systems.
-
Critical Insight: By starting with L-phenylalanine (cheap, chiral pool), the stereochemistry at C2 is "baked in" before cyclization. Copper-catalyzed variants have recently displaced expensive Palladium methods, offering a greener profile.
-
Best For: Labs equipped for cross-coupling chemistry; avoiding high-pressure hydrogenation equipment.
Part 2: Critical Analysis of N-Functionalization
Once the indoline core is synthesized, the nitrogen must be substituted. The choice of method depends on the nature of the substituent (Alkyl vs. Aryl vs. Acyl).
| Method | Selectivity | Scalability | Drawbacks |
| Direct Alkylation (R-X + Base) | Low | High | High risk of quaternary ammonium salt formation (over-alkylation). |
| Reductive Amination (Aldehyde + NaBH(OAc)₃) | High | High | Requires aldehyde precursor; limited to alkyl groups. |
| Buchwald-Hartwig (Ar-X + Pd) | High | Moderate | Expensive catalysts; strictly for N-arylation. |
| Peptide Coupling (Acid + Coupling Agent) | High | High | Forms Amides (N-C=O), requires subsequent reduction if amine is desired. |
Decision Matrix: Route Selection
Part 3: Performance Data Comparison
The following data aggregates typical results for the synthesis of (S)-Indoline-2-carboxylic acid .
| Metric | Route 1: Pt/H₂ + Resolution | Route 2: Ir-ZhaoPhos Hydrogenation | Route 3: Cu-Catalyzed Cyclization |
| Overall Yield | ~35-40% (after resolution) | 92-96% | 85-90% |
| Enantiomeric Excess (ee) | >99% (post-crystallization) | 94-98% | >99% (retention of configuration) |
| Atom Economy | Low (Discard 50% isomer) | High | High |
| Cost Driver | Resolution Agents / Labor | Chiral Ligands / Iridium | Precursor (o-halo-phenylalanine) |
| Reaction Time | 24h + 48h (Resolution) | 12-24h | 18-24h |
Part 4: Experimental Protocols
Protocol A: Asymmetric Hydrogenation (Route 2)
Adapted from recent Iridium-catalyzed methodologies for unprotected indoles.
Reagents:
-
Substrate: Indole-2-carboxylic acid (1.0 eq)
-
Catalyst: [Ir(COD)Cl]₂ (1.0 mol%)
-
Ligand: (S)-ZhaoPhos or (S)-BINAP (2.2 mol%)
-
Activator: HCl or Trifluoroacetic acid (TFA) (1.0 eq)
-
Solvent: Methanol/TFE (Trifluoroethanol) mixture
Step-by-Step Workflow:
-
Catalyst Prep: In a glovebox, mix [Ir(COD)Cl]₂ and the chiral ligand in anhydrous methanol. Stir for 30 mins to form the active complex.
-
Loading: Transfer the catalyst solution to a hydrogenation autoclave containing the indole substrate.
-
Activation: Add the acid activator (TFA). Note: Acid is crucial to generate the iminium intermediate.
-
Hydrogenation: Pressurize to 50 bar (725 psi) H₂. Heat to 50°C. Stir for 18 hours.
-
Workup: Vent H₂ carefully. Concentrate the solvent in vacuo.
-
Purification: Neutralize with NaHCO₃ (sat. aq). Extract with Ethyl Acetate.[1] The product often precipitates or can be recrystallized from EtOH/Water.
Protocol B: N-Alkylation via Reductive Amination
Standard procedure for introducing N-substituents post-synthesis.
Reagents:
-
Substrate: (S)-Indoline-2-carboxylic acid ester (1.0 eq)
-
Carbonyl: R-CHO (1.2 eq)
-
Reductant: NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step Workflow:
-
Dissolve the indoline ester and aldehyde in DCE.
-
Add NaBH(OAc)₃ in one portion.
-
Stir at room temperature for 4-12 hours under N₂ atmosphere.
-
Quench: Add saturated NaHCO₃ solution.
-
Extraction: Extract with DCM. Dry organic layer over MgSO₄.
-
Deprotection: Hydrolyze the ester (if the free acid is required) using LiOH in THF/H₂O.
Part 5: Mechanistic Visualization
Mechanism: Acid-Assisted Asymmetric Hydrogenation
The following diagram illustrates why Route 2 is successful: the acid converts the aromatic indole into a reactive iminium species, which the chiral catalyst then reduces.
References
-
Vincent, M., et al. (1982). Synthesis of Perindopril and intermediates. European Patent EP0049658.[2]
- Establishes the classical Route 1 (Catalytic Hydrogen
-
Kuwano, R., et al. (2000).[3] Catalytic Asymmetric Hydrogenation of Indoles. Journal of the American Chemical Society, 122(31), 7614–7615.
- Seminal paper on Route 2 (Asymmetric Hydrogen
-
Wang, D. S., et al. (2014).[4] Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles. Journal of the American Chemical Society, 136(40).
- Details the mechanism of acid-assisted hydrogen
-
Ma, D., et al. (2011). Cu-Catalyzed Arylation of Amino Acids. Journal of Organic Chemistry.
- Foundation for Route 3 (Intramolecular Cycliz
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
- The authoritative protocol for the N-alkyl
Sources
FT-IR spectral analysis of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid functional groups
This guide provides an in-depth technical analysis of the FT-IR spectral characteristics of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid . It is designed for analytical scientists and medicinal chemists requiring rigorous structural validation protocols.
Executive Summary
2-(2,3-dihydro-1H-indol-1-yl)propanoic acid is a critical N-substituted indoline derivative often utilized as a scaffold in peptidomimetic drug design and ACE inhibitor synthesis. Its structural integrity hinges on two distinct moieties: the bicyclic indoline core (specifically the tertiary amine) and the propanoic acid tail .
This guide compares the analytical performance of Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) modes for this specific molecule.[1] While KBr remains the sensitivity gold standard for the carboxylic acid region, this guide validates High-Pressure Diamond ATR as the superior workflow for high-throughput process analytical technology (PAT) due to its reproducibility and lack of hygroscopic interference.
Molecular Anatomy & Spectral Predictions
To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational oscillators.
Structural Components[2][3][4][5][6][7][8][9]
-
Indoline Ring (2,3-dihydro-1H-indole): unlike indole, the C2-C3 bond is saturated. The nitrogen is part of a tertiary amine system (bonded to the propanoic chain), meaning no N-H stretch should be observed.
-
Propanoic Acid Moiety: Provides the diagnostic Carbonyl (C=O) and Hydroxyl (O-H) signatures.
-
Alpha-Carbon Chiral Center: While FT-IR is achiral, the crystalline packing (polymorphism) influenced by chirality can shift lattice vibrations in the fingerprint region (<1000 cm⁻¹).
Theoretical Band Assignment
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Carboxylic Acid | O-H Stretch | 2500–3300 | Broad, Med | "H-bonded dimer" envelope; overlaps C-H.[2] |
| Carboxylic Acid | C=O[2][3][4] Stretch | 1700–1725 | Sharp, Strong | Key quantification peak. Shifts if salt form exists. |
| Aromatic Ring | C-H Stretch | 3000–3100 | Weak | Diagnostic for the benzene portion of indoline. |
| Aliphatic Chain | C-H Stretch | 2800–2980 | Medium | Methylene (-CH₂-) and Methine (-CH-) modes. |
| Aromatic Ring | C=C Ring Stretch | 1450–1600 | Medium | "Breathing" modes of the benzene ring. |
| C-N Bond | C-N Stretch | 1200–1350 | Medium | Mixed mode (Aryl-Alkyl amine). |
| Indoline Ring | C-H Out-of-Plane | 740–760 | Strong | Ortho-disubstituted benzene pattern. |
Comparative Methodology: ATR vs. KBr
For this specific lipophilic acid, the choice of sampling technique fundamentally alters the spectral quality.[5]
Comparison Matrix
| Feature | Diamond ATR (Recommended) | KBr Pellet (Traditional) |
| Sample Prep | None (Direct solid contact) | Grinding with KBr (1:100 ratio) |
| Pathlength | Fixed (~2 µm penetration) | Variable (depends on pellet thickness) |
| Hygroscopicity | Negligible | High (KBr absorbs moisture) |
| O-H Region | Clear acid envelope | Often obscured by water bands (~3400 cm⁻¹) |
| Reproducibility | Excellent (Pressure controlled) | Operator-dependent |
| Sample Recovery | 100% Recoverable | Destructive |
Expert Insight: Why ATR Wins for Indoline Acids
While KBr offers higher sensitivity for trace impurities, the hygroscopic nature of KBr is fatal for analyzing 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid. The water absorbed by KBr creates a broad band at 3400 cm⁻¹ that can be mistaken for a residual N-H signal (indicating incomplete alkylation of the indoline precursor). ATR eliminates this false positive.
Experimental Protocols
Protocol A: High-Pressure Diamond ATR (Standard)
Objective: Rapid identification and purity check.
-
System Prep: Clean the Diamond crystal with isopropanol. Collect a background spectrum (air) at 4 cm⁻¹ resolution (32 scans).
-
Deposition: Place ~5 mg of the solid acid onto the crystal center.
-
Contact: Lower the pressure anvil. Apply high pressure (typically >80 lbs/in² or "click" on torque knobs) to ensure intimate contact between the crystalline powder and the diamond.
-
Note: Poor contact results in weak C-H stretches relative to the noise.
-
-
Acquisition: Scan from 4000–600 cm⁻¹.
-
Correction: Apply "ATR Correction" (if quantitative comparison to library transmission spectra is required) to account for penetration depth dependence on wavelength.
Protocol B: KBr Pellet (For Trace Analysis)
Objective: High-sensitivity structural elucidation or publication-quality spectra.
-
Ratio: Mix 2 mg of sample with 200 mg of spectral-grade dry KBr.
-
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, non-reflective powder is achieved.
-
Warning: Do not over-grind to the point of absorbing atmospheric moisture.
-
-
Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 minute. Press at 8-10 tons for 2 minutes.
-
Check: The resulting disc should be transparent (glass-like). If cloudy (white), particle size is too large or moisture is present.
-
Acquisition: Scan immediately to prevent water uptake.
Data Analysis & Visualization
Mechanistic Validation Logic
The following diagram illustrates the decision logic for validating the synthesis of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid from an indoline precursor.
Figure 1: Logic flow for validating the N-alkylation of indoline and the presence of the carboxylic acid moiety.
Spectral Interpretation Table (ATR Mode)
| Region (cm⁻¹) | Observed Feature | Structural Assignment |
| 3100–3000 | Weak, sharp shoulders | Ar-H Stretch: Benzene ring protons. |
| 3000–2800 | Multiple medium bands | Aliphatic C-H: Propyl chain and Indoline C2/C3 methylene groups. |
| 2500–3300 | Broad, diffuse underlying absorption | O-H Stretch (Acid): Indicates dimerization. Crucial: Must not have sharp spike at ~3400 (N-H). |
| 1705–1720 | Strong, Sharp | C=O Stretch: Carboxylic acid carbonyl. |
| 1605, 1490 | Medium, Sharp | C=C Aromatic: Benzene ring skeletal vibrations. |
| 1460, 1380 | Medium | CH₂/CH₃ Bending: Scissoring and rocking modes of the propanoic chain. |
| 1240–1260 | Medium/Strong | C-N Stretch: Aromatic amine (Indoline N-C(Ar)). |
| 750 | Strong | Ortho-substitution: Out-of-plane bending (4 adjacent H on benzene ring). |
Troubleshooting & Self-Validation
To ensure scientific integrity, every spectrum must pass these internal checks:
-
The "N-H" Trap:
-
Observation: A peak appears at 3350 cm⁻¹.
-
Cause: Either unreacted Indoline precursor OR water contamination (if using KBr).
-
Validation: Dry the sample and run via ATR. If peak persists, it is unreacted precursor. If it disappears/broadens significantly, it was water.[5]
-
-
The Zwitterion Effect:
-
Observation: C=O peak shifts from 1710 to ~1600 cm⁻¹ (asymmetric carboxylate) and ~1400 cm⁻¹ (symmetric carboxylate).
-
Cause: The molecule is an amino acid derivative. It may exist as a zwitterion (COO⁻ / NH⁺) in certain solid forms.
-
Remedy: Acidify the sample (treat with dilute HCl, dry) to protonate the carboxylate and restore the C=O stretch at 1710 cm⁻¹.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for functional group assignment).
-
NIST Chemistry WebBook. Infrared Spectroscopy of Indole Derivatives. National Institute of Standards and Technology.[6] Available at: [Link]
-
Specac Application Notes. ATR vs Transmission Spectroscopy: A Comparative Guide. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
-
PubChem. 2-(3-formyl-1H-indol-1-yl)propanoic acid (Structural Analog Data). National Library of Medicine. Available at: [Link]
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- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
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- 6. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid
As researchers and scientists at the forefront of drug development, our work inherently involves handling novel chemical entities. While these molecules hold the promise of therapeutic breakthroughs, they also present unknown hazard profiles. This guide provides a comprehensive operational framework for the safe handling of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid, a research chemical for which detailed public safety data may be limited. Our approach is grounded in the precautionary principle: treat new or poorly characterized compounds as potentially hazardous until sufficient data proves otherwise.[1][2] This document will equip you with the necessary knowledge to implement robust safety protocols, from initial risk assessment to final disposal.
Hazard Identification and Risk Assessment: A Proactive Approach
For many research chemicals, a comprehensive Safety Data Sheet (SDS) may not be readily available.[1] In such cases, we must infer potential hazards based on the molecule's structural components and data from analogous compounds.
1.1. Structural Analogy and Inferred Hazards
2-(2,3-dihydro-1H-indol-1-yl)propanoic acid possesses two key functional groups that guide our initial hazard assessment:
-
A Carboxylic Acid: This functional group can cause skin and eye irritation or, in higher concentrations, be corrosive.[3]
-
An N-Substituted Indoline Scaffold: The indole motif is a privileged structure in medicinal chemistry, appearing in many biologically active compounds.[4][5] Its presence suggests the potential for pharmacological activity and systemic effects if absorbed.
A close structural analog, Indole-3-propionic acid, is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[6][7][8][9] Given the structural similarities, it is prudent to assume that 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid presents a similar hazard profile.
1.2. The Risk Assessment Workflow
Before any laboratory work begins, a thorough risk assessment is mandatory. This process is not merely a checklist but a critical thinking exercise to identify potential exposure routes and establish appropriate controls.
Caption: Risk assessment workflow for handling research chemicals.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure. Minimum PPE for any work in a laboratory includes a lab coat, safety glasses, long pants, and closed-toe shoes.[10] However, for handling compounds like 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid, enhanced protection is required.
2.1. Engineering Controls: The First Line of Defense
All manipulations of this compound, especially handling the solid powder or concentrated solutions, should be performed within a certified chemical fume hood. This primary engineering control minimizes the inhalation of airborne particles or vapors.
2.2. Task-Specific PPE Requirements
The following table outlines the recommended PPE for various laboratory operations. This tiered approach ensures that the level of protection matches the level of risk.
| Laboratory Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Double-gloved nitrile gloves.[10][11] | Safety goggles and face shield.[10] | Standard lab coat (buttoned). | Use in a chemical fume hood. |
| Preparing Solutions | Chemical-resistant gloves (nitrile minimum).[12] | Safety goggles (splash protection).[13] | Standard lab coat. | Use in a chemical fume hood. |
| Running Reaction/Heating | Appropriate chemical-resistant gloves. | Safety goggles and face shield.[10] | Flame-resistant lab coat if using flammable solvents.[11] | Use in a chemical fume hood. |
| Work-up & Purification | Appropriate chemical-resistant gloves. | Safety goggles and face shield (splash/pressure risk).[10] | Standard or chemical-resistant lab coat. | Use in a chemical fume hood. |
| Large-Scale Operations | Heavy-duty gloves (e.g., Butyl rubber over nitrile). | Goggles and face shield.[13] | Chemical-resistant apron over lab coat.[12] | Use in a chemical fume hood. |
Expert Rationale:
-
Double Gloving: When handling potent or poorly characterized solids, double gloving provides an extra layer of protection against tears and minimizes contamination when removing the outer pair.[11]
-
Face Shield: A face shield worn over safety goggles is critical during tasks with a high splash potential, such as adding reagents, performing extractions, or dealing with reactions under pressure.[10]
-
Glove Selection: While nitrile gloves offer good general protection for incidental contact, prolonged exposure or work with aggressive solvents may require gloves made of more robust materials like butyl rubber.[12] Always consult a glove compatibility chart from the manufacturer.
Operational and Disposal Plans
A robust safety plan extends beyond PPE to include standard operating procedures (SOPs) for handling and disposal.
3.1. Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the fume hood is operational and the work area is clean. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to contain any dust.
-
Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Transfer: Use a funnel when transferring solutions to minimize the risk of spills.
-
Decontamination: After use, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after removing all PPE.[14]
3.2. Spill and Emergency Procedures
-
Minor Spill (inside fume hood):
-
Alert nearby personnel.
-
Use a chemical spill kit to absorb the material.
-
Wipe the area clean with a suitable solvent.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Major Spill (outside fume hood):
3.3. Waste Disposal Plan
Chemical waste management is a critical component of laboratory safety.
-
Solid Waste: All disposable materials contaminated with 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid (e.g., gloves, weighing paper, spill cleanup materials) must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's EHS department in accordance with local and national regulations.[1]
By integrating this comprehensive safety and handling plan into your laboratory workflow, you can effectively mitigate the risks associated with handling novel research chemicals like 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid, ensuring a safe environment for discovery.
References
-
Laboratory Personal Protective Equipment (PPE) Hazard Assessment. (2015). UC Santa Cruz. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]
-
Standard Personal Protective Equipment. CUNY Queens College. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (2006). American Journal of Health-System Pharmacy. [Link]
-
Safety Data Sheet: Indole-3-propionic acid. (2025). Thermo Fisher Scientific. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of California, Riverside Environmental Health & Safety. [Link]
-
Personal Protective Equipment Selection Guide. (2015). University of Arizona Research Laboratory & Safety Services. [Link]
-
Handling of reagents. SynCrest Inc. [Link]
-
Hazardous Substance Fact Sheet: Propionic Acid. (2010). New Jersey Department of Health. [Link]
-
Safety Data Sheet: Propanoic acid. (2012). Thermo Fisher Scientific. [Link]
-
Safety Data Sheet: Indole-3-Propionic Acid. (2018). MP Biomedicals. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (2016). Occupational Safety and Health Administration (OSHA). [Link]
-
Why High-Purity Chemicals Matter in Drug Discovery. (2025). Apollo Scientific. [Link]
-
What Are Research Chemicals? (2025). Greenhouse Treatment Center. [Link]
-
Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. (2022). PubMed. [Link]
-
An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. (2023). PMC. [Link]
-
Novel Synthetic Approaches Toward Substituted Indole Scaffolds. (2006). Organic Chemistry Portal. [Link]
-
Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides: Synthesis of 3-Substituted Indoles by 1,2-Carbon Migration. (2017). Journal of the American Chemical Society. [Link]
-
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2021). MDPI. [Link]
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- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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- 4. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. mpbio.com [mpbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
